Methyl 3-amino-2-cyclohexylpropanoate is an organic compound with the molecular formula and a molecular weight of 185.27 g/mol. This compound is classified as an amino acid derivative and is recognized for its potential applications in medicinal chemistry and organic synthesis. It exists primarily in its hydrochloride form, which enhances its solubility and stability in various environments .
This compound can be synthesized through various chemical processes, primarily involving the esterification of 3-amino-2-cyclohexylpropanoic acid with methanol, often facilitated by catalysts such as sulfuric acid or hydrochloric acid. The resulting product can then be converted into its hydrochloride salt for improved handling and application .
Methyl 3-amino-2-cyclohexylpropanoate is categorized under:
The synthesis of Methyl 3-amino-2-cyclohexylpropanoate typically involves the following steps:
The molecular structure of Methyl 3-amino-2-cyclohexylpropanoate can be represented as follows:
The compound features:
Methyl 3-amino-2-cyclohexylpropanoate can undergo several types of chemical reactions:
The mechanism of action for Methyl 3-amino-2-cyclohexylpropanoate involves:
This dual functionality makes it a valuable compound in biochemical research and drug development .
Methyl 3-amino-2-cyclohexylpropanoate has several scientific applications, including:
This compound's diverse applications underscore its significance in both academic research and industrial settings, making it a valuable subject for further study and exploration.
The synthesis of methyl 3-amino-2-cyclohexylpropanoate diverges significantly between laboratory and industrial settings. Laboratory-scale synthesis typically employs a modified Fischer-Speier esterification approach. Here, 3-amino-2-cyclohexylpropanoic acid undergoes reflux with methanol, catalyzed by p-toluenesulfonic acid (pTSA) or concentrated H₂SO₄ at 50–70°C for 4–8 hours, achieving yields of 85–92% [5]. This method prioritizes flexibility for structural analogs but faces scalability limitations due to batch processing inefficiencies and extended reaction times.
In contrast, industrial-scale routes utilize reductive amination of 2-cyclohexyl-3-oxopropanoic acid methyl ester. This continuous process employs hydrogen gas (10–15 bar) and palladium on carbon (Pd/C) or Raney nickel catalysts at 80–100°C. Key advantages include:
Table 1: Comparison of Synthesis Pathways
Parameter | Laboratory-Scale (Fischer) | Industrial-Scale (Reductive Amination) |
---|---|---|
Catalyst | pTSA/H₂SO₄ | Pd/C or Raney Ni |
Temperature (°C) | 50–70 | 80–100 |
Pressure | Atmospheric | 10–15 bar H₂ |
Batch Size (kg) | 0.1–1 | 500–1,000 |
Yield (%) | 85–92 | 93–97 |
Reaction Time (hours) | 4–8 | 1–2 |
Esterification of sterically hindered 3-amino-2-cyclohexylpropanoic acid demands specialized catalysts. Homogeneous Brønsted acids (H₂SO₄, pTSA) remain prevalent in batch systems but require dehydrating agents (molecular sieves) to shift equilibrium toward ester formation. Microwave-assisted esterification reduces reaction times to ≤15 minutes at 80°C with 75 mol% pTSA, enhancing yields to 94% [5].
Lewis acid catalysts like trimethylchlorosilane (TMSCl) enable near-quantitative yields (96%) under mild conditions (room temperature, 12–24 hours) by activating carboxyl groups toward methanol nucleophiles. This method is particularly effective for amino acid substrates, minimizing racemization risks at the α-stereocenter [8]. Heterogeneous alternatives include:
Pharmaceutical applications require conversion to the stable hydrochloride salt. Critical crystallization parameters identified through design of experiments (DoE) include:
Optimal conditions yield needle-shaped crystals with >99.5% purity and 82% recovery. Crystal engineering reveals Form I polymorph (monoclinic P2₁/c) as the thermodynamically stable phase, confirmed via X-ray diffraction and differential scanning calorimetry (melting endotherm: 192°C) .
Advanced-Flow Reactors (AFR) overcome limitations of batch processing for this compound. Corning’s AFR technology demonstrates:
A packed-bed enzymatic flow system featuring immobilized lipases achieves 98% conversion with:
Table 2: Flow Reactor Performance Metrics
Reactor Type | Conversion (%) | Throughput (kg/day) | Key Advantage |
---|---|---|---|
Corning AFR (thermal) | 95 | 50 | Integrated crystallization |
Packed-Bed (enzymatic) | 98 | 35 | Biocatalyst reuse |
Tube-in-Tube (gas) | 91 | 28 | HCl gas dosing control |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0